(1-Methoxy-3-methylcyclohexyl)methanol
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Overview
Description
(1-Methoxy-3-methylcyclohexyl)methanol is an organic compound with a cyclohexane ring substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3-methylcyclohexyl)methanol typically involves the reaction of 3-methylcyclohexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-3-methylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to the corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1-Methoxy-3-methylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
- 3-Methoxycyclohexanol
- 3-Methylcyclohexanol
- 1-Methoxycyclohexanol
Comparison: (1-Methoxy-3-methylcyclohexyl)methanol is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds. The methoxy group increases its solubility in organic solvents, while the methyl group influences its steric and electronic properties.
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1-methoxy-3-methylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-3-5-9(6-8,7-10)11-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
ZGWBYBZVUHSTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CO)OC |
Origin of Product |
United States |
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